- Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780)Drug Design and Discovery, 1992, 9(1), 11-28,
Cas no 95153-31-4 (Perindoprilat)

Perindoprilat 化学的及び物理的性質
名前と識別子
-
- Perindoprilat
- (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-Carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-1-((S)-N-((S)-1-Carboxybutyl)alanyl)hexahydro-2-indolinecarboxylic acid
- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-propanoyl]octahydro-1H-indole-2-carboxylic acid
- Perindoprilate [French]
- Perindoprilato [Spanish]
- Perindoprilatum [Latin]
- S-9780
- UNII-2UV6ZNQ92K
- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid
- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (ACI)
- 1H-Indole-2-carboxylic acid, 1-[2-[(1-carboxybutyl)amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]- (ZCI)
- S 9780
- CHEMBL1201368
- G90024
- GTPL6373
- C21517
- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic Acid (Perindoprilat)
- DB14213
- Perindoprilate
- Q27088302
- (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-1-((2S)-2-(((1S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
- DTXSID90869249
- 1H-Indole-2-carboxylic acid, octahydro-1-(2-((1-carboxybutyl)amino)-1-oxopropyl)-, (2S-(1(R*(R*)),2-alpha,3a-beta,7a-beta))-
- NCGC00389603-01
- A1-06488
- PERINDOPRILAT [INN]
- CHEBI:132041
- DTXCID10820872
- Perindopril diacid form
- SCHEMBL564053
- CCG-213925
- perondropilat
- NS00007784
- N-((2S)-1-((2S,3aS,7aS)-2-carboxyoctahydro-1H-indol-1-yl)-1-oxopropan-2-yl)-L-norvaline
- Discontinued. Please see P287531 or P287535 or P287585.
- (2S,3aS,7aS)-1-((S)-2-(((S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylicacid
- 2UV6ZNQ92K
- Perondroprilat
- (2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-carboxybutyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid
- PERINDOPRIL DIACID FORM [MI]
- N-{(2S)-1-[(2S,3aS,7aS)-2-carboxyoctahydro-1H-indol-1-yl]-1-oxopropan-2-yl}-L-norvaline
- CS-0013140
- BRD-K00768353-001-01-8
- (2S,3aS,7aS)-1-((S)-2-(((S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
- (2S,3aS,7aS)-1-(((S)-1-carboxybutyl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid
- [2S-[1[R*(R*)],2alpha,3abeta,7abeta]]-1-[2-[(1-Carboxybutyl)amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid
- AB01563365_01
- X94
- AKOS026750118
- 95153-31-4
- Perindoprilato
- BRN 4207072
- HY-B1433
- PERINDOPRIL TERT-BUTYLAMINE IMPURITY B (EP IMPURITY)
- Perindoprilatum
- 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)-; 1H-Indole-2-carboxylic acid, 1-[2-[(1-carboxybutyl)amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2a,3ass,7ass]]-; Perindoprilat; S 9780; Perindopril RC B;
- (2s,3as,7as)-1-[(2s)-2-[[(2s)-1-hydroxy-1-oxopentan-2-yl]amino] propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-carboxybutyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid (non-preferred name)
- Perindoprilat [INN:BAN]
- PERINDOPRIL TERT-BUTYLAMINE IMPURITY B [EP IMPURITY]
- Perindoprilatum (Latin)
-
- インチ: 1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
- InChIKey: ODAIHABQVKJNIY-PEDHHIEDSA-N
- ほほえんだ: C(N1[C@H](C(=O)O)C[C@@H]2CCCC[C@H]12)(=O)[C@H](C)N[C@H](C(=O)O)CCC
計算された属性
- せいみつぶんしりょう: 340.20000
- どういたいしつりょう: 340.2
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 107A^2
じっけんとくせい
- 密度みつど: 1.222
- ゆうかいてん: 153-155°C
- ふってん: 568.1 °C at 760 mmHg
- フラッシュポイント: 297.4 °C
- 屈折率: 1.534
- PSA: 106.94000
- LogP: 1.79090
- じょうきあつ: 0.0±3.4 mmHg at 25°C
Perindoprilat セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Perindoprilat 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73440-500ug |
Perindoprilat |
95153-31-4 | 98% | 500ug |
¥680.00 | 2022-04-26 | |
TRC | P287535-25mg |
Perindoprilat |
95153-31-4 | 25mg |
$ 1137.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P913200-5mg |
Perindoprilat (S-9780) |
95153-31-4 | 98% | 5mg |
¥4,994.10 | 2022-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1484-5mg |
Perindoprilat |
95153-31-4 | 5mg |
¥ 320 | 2023-09-07 | ||
1PlusChem | 1P0066TR-10mg |
Perindoprilat |
95153-31-4 | 99% | 10mg |
$124.00 | 2025-02-21 | |
Ambeed | A828093-10mg |
(2S,3aS,7aS)-1-((S)-2-(((S)-1-Carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid |
95153-31-4 | 97% | 10mg |
$509.0 | 2024-07-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1484-10mg |
Perindoprilat |
95153-31-4 | 10mg |
¥ 560 | 2023-09-07 | ||
A2B Chem LLC | AC87983-10mg |
Perindoprilat |
95153-31-4 | ≥95% | 10mg |
$345.00 | 2024-05-20 | |
1PlusChem | 1P0066TR-5mg |
Perindoprilat |
95153-31-4 | 99% | 5mg |
$91.00 | 2025-02-21 | |
A2B Chem LLC | AC87983-1mg |
Perindoprilat |
95153-31-4 | ≥95% | 1mg |
$70.00 | 2024-07-18 |
Perindoprilat 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of α-amino acid benzothiazolylthio esters as intermediates for manufacture of ACE inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationshipsJournal of Medicinal Chemistry, 1991, 34(2), 663-9,
ごうせいかいろ 4
- The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutionsInternational Journal of Pharmaceutics, 2008, 356(1-2), 200-205,
Perindoprilat Preparation Products
Perindoprilat 関連文献
-
Aisha Munawar,Maria Trusch,Dessislava Georgieva,Patrick Spencer,Violette Frochaux,S?nke Harder,Raghuvir K. Arni,Deyan Duhalov,Nicolay Genov,Hartmut Schlüter,Christian Betzel Mol. BioSyst. 2011 7 3298
-
Aisha Munawar,Maria Trusch,Dessislava Georgieva,Patrick Spencer,Violette Frochaux,S?nke Harder,Raghuvir K. Arni,Deyan Duhalov,Nicolay Genov,Hartmut Schlüter,Christian Betzel Mol. BioSyst. 2011 7 3298
-
Chris J. Goodwin,K. D. Altria,S. D. Filbey,A. Scott,P. R. Vojvodic,N. H. Anderson,B. J. Clark,Alison E. Bretnall,Thomas Cowen,Rachel Howling,George Hutchinson,K. M. Sereda,T. C. Hardman,M. R. Dilloway,A. F. Lant,Ian D. Smith,Paul D. Blackler,David G. Waters Anal. Proc. 1993 30 361
Perindoprilatに関する追加情報
Introduction to Perindoprilat (CAS No. 95153-31-4) in Modern Pharmaceutical Research
Perindoprilat, a compound with the chemical identifier CAS No. 95153-31-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. As a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, Perindoprilat has garnered considerable attention for its role in the development of drugs that target cardiovascular diseases. This introduction delves into the compound's chemical properties, its pharmacological mechanisms, and recent research findings that highlight its importance in contemporary drug discovery.
The chemical structure of Perindoprilat is characterized by its tripeptide sequence, which includes an aldehyde group at one end and an amine group at the other. This unique configuration allows it to undergo enzymatic conversion into Perindopril, the active pharmaceutical ingredient (API) found in several widely used antihypertensive medications. The process involves the removal of a proline residue, facilitated by the enzyme prolyl oligopeptidase (POP), which is a critical step in its pharmacological activation.
In recent years, research has focused on optimizing the synthesis and purification of Perindoprilat to enhance its yield and purity. Advanced synthetic methodologies, such as solid-phase peptide synthesis (SPPS), have been employed to streamline the production process. These techniques not only improve efficiency but also reduce the environmental impact of manufacturing, aligning with global sustainability goals.
The pharmacological significance of Perindoprilat stems from its ability to inhibit ACE activity, thereby reducing the production of angiotensin II, a peptide that constricts blood vessels and elevates blood pressure. By blocking this pathway, Perindopril and its derivatives effectively lower blood pressure and mitigate the risk of cardiovascular complications. Current studies are exploring the potential benefits of Perindoprilat-based therapies in managing chronic kidney disease (CKD), where ACE inhibition plays a crucial role in slowing disease progression.
One of the most compelling aspects of Perindoprilat is its versatility in drug development. Researchers are investigating novel formulations that combine Perindoprilat with other therapeutic agents to achieve synergistic effects. For instance, studies have examined its potential use in combination with angiotensin II receptor blockers (ARBs) to provide more comprehensive cardiovascular protection. This approach could address unmet medical needs and improve patient outcomes.
Recent clinical trials have demonstrated the efficacy of Perindoprilat-based medications in treating hypertension across diverse patient populations. These trials have not only confirmed the compound's therapeutic benefits but also provided valuable insights into its safety profile. The results have reinforced Perindoprilat's position as a cornerstone in modern antihypertensive therapy.
The future direction of research on Perindoprilat is likely to focus on expanding its therapeutic applications beyond cardiovascular diseases. Preliminary studies suggest that it may have potential benefits in neuroprotection and metabolic disorders due to its ability to modulate inflammatory pathways and vascular function. Such findings could open new avenues for therapeutic intervention.
From an industrial perspective, the demand for high-quality Perindoprilat has driven innovation in manufacturing technologies. Continuous flow chemistry and biocatalysis are emerging as promising alternatives to traditional batch processing methods. These advancements not only enhance production efficiency but also enable better control over product quality.
In conclusion, Perindoprilat (CAS No. 95153-31-4) stands as a testament to the progress made in pharmaceutical chemistry and medicinal biology. Its role as a key intermediate in ACE inhibitor drugs underscores its importance in modern medicine. With ongoing research exploring new therapeutic applications and innovative manufacturing techniques, Perindoprilat is poised to remain at the forefront of cardiovascular drug development for years to come.
95153-31-4 (Perindoprilat) 関連製品
- 149635-73-4(MOG(35-55))
- 13588-95-9(H-Leu-val-OH)
- 13485-59-1(L-Alanyl-L-proline)
- 1443137-48-1(5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine)
- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)
- 1219913-99-1(N-4-({4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}sulfonyl)phenylacetamide)
- 1040645-73-5(N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)
- 501902-33-6(3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine)
- 1552764-70-1(2-(5-Chlorothiophen-2-yl)pyridin-3-amine)
- 2022956-35-8(D-His(Bzl)-OH)
